molecular formula C18H18N4O B5628160 [(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone

[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone

Cat. No.: B5628160
M. Wt: 306.4 g/mol
InChI Key: UAJIVQZSXLRWQX-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a pyrazolo[1,5-a]pyridine core, and an amino group, making it an interesting subject for chemical research and industrial applications.

Mechanism of Action

Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer . Pyrazolo [3,4- b ]pyridine derivatives were evaluated for their activities to inhibit TRKA .

Future Directions

The future directions of research on “(3R*,4S*)-4-phenyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-amine” could involve further exploration of its potential as a TRK inhibitor . Additionally, the development of new synthesis processes could also be a focus of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the pyrrolidine ring and the amino group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring, pyrazolo[1,5-a]pyridine core, and amino group sets it apart from other compounds, making it a valuable subject for research and application in various fields.

Properties

IUPAC Name

[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c19-16-12-21(11-15(16)13-6-2-1-3-7-13)18(23)14-10-20-22-9-5-4-8-17(14)22/h1-10,15-16H,11-12,19H2/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJIVQZSXLRWQX-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C2=C3C=CC=CN3N=C2)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1C(=O)C2=C3C=CC=CN3N=C2)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.